molecular formula C7H6BrN3O B11879513 4-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine

4-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11879513
M. Wt: 228.05 g/mol
InChI Key: HCZSWZYWCNKCRX-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with bromine and methoxy substituents at the 4 and 3 positions, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then protected by PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves the use of scalable synthetic routes that ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as TRKs. These kinases play a crucial role in cell proliferation, differentiation, and survival. By inhibiting TRKs, the compound can disrupt these processes, leading to the inhibition of cancer cell growth . The compound’s interaction with TRKs triggers downstream signaling pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, which are essential for cellular functions .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted drug design and development .

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

4-bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C7H6BrN3O/c1-12-7-5-4(8)2-3-9-6(5)10-11-7/h2-3H,1H3,(H,9,10,11)

InChI Key

HCZSWZYWCNKCRX-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC2=NC=CC(=C21)Br

Origin of Product

United States

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